1-(3-Fluoro-4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLPMFHSPEMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
The most common and efficient synthetic route to 1-(3-fluoro-4-nitrophenyl)piperazine involves the nucleophilic aromatic substitution of a halogenated nitroaromatic precursor by piperazine.
- Starting materials: 3-fluoro-4-nitrohalobenzene (often 3-fluoro-4-nitrochlorobenzene or 3-fluoro-4-nitrofluorobenzene) and piperazine.
- Base: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the generated acid.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidone (NMP).
- Temperature: Elevated temperatures, typically reflux (80–130 °C), to facilitate substitution.
- Time: 6–12 hours depending on scale and conditions.
- A mixture of piperazine (1 equivalent), 3-fluoro-4-nitrohalobenzene (1–1.5 equivalents), and potassium carbonate (2–3 equivalents) is dissolved in DMF.
- The reaction mixture is heated under reflux for 8 hours.
- After cooling, the mixture is poured into water, and the product is extracted or precipitated.
- Purification is achieved by recrystallization or chromatography.
Yield: Moderate to good yields (60–75%) are typical under these conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the SNAr reaction and improve yields and purity.
- Advantages: Reaction times reduced from 24 hours to under 10 minutes.
- Conditions: Solvent-free or minimal solvent conditions at 125 °C, microwave power about 150 W.
- Outcome: Comparable or improved yields with less byproduct formation.
This method is particularly useful in research settings aiming for rapid synthesis and screening.
Catalytic Hydrogenation and Reduction Steps
In some synthetic schemes, 1-(3-fluoro-4-nitrophenyl)piperazine is prepared via reduction of nitro-substituted intermediates or as an intermediate itself for further functionalization.
- Catalysts: Palladium on carbon (Pd/C) with hydrogen gas or hydrazine hydrate.
- Conditions: Mild temperatures (20–75 °C), often in methanol or ethanol.
- Purpose: Reduction of nitro groups to amino groups for subsequent derivatization.
This step is crucial when preparing derivatives or salts for crystallographic studies or biological testing.
Industrial Scale Considerations
Industrial synthesis adapts the above methods with optimizations:
- Use of continuous flow reactors for better heat and mass transfer.
- Controlled addition of reagents to minimize side reactions.
- Use of solvents like isopropanol for precipitation and crystallization to facilitate purification.
- Targeting >95% purity by recrystallization and chromatographic techniques.
Data Table Summarizing Key Preparation Parameters
Comprehensive Research Findings and Notes
- The electron-withdrawing nitro group and electronegative fluorine influence the reactivity of the aromatic ring, making nucleophilic substitution feasible under relatively mild conditions.
- Microwave-assisted synthesis significantly reduces reaction time and can improve product purity, making it attractive for both research and industrial applications.
- Catalytic hydrogenation is a common downstream step to convert nitro groups to amino groups, enabling further functionalization or salt formation for crystallographic studies.
- The choice of solvent and base is critical to optimize yield and minimize side reactions such as over-alkylation or decomposition.
- Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), LC-MS, and elemental analysis are essential for confirming structure and purity.
- Crystallization from solvents like methanol/ethyl acetate or isopropanol allows isolation of high-purity material suitable for biological or material science applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Major Products Formed
Reduction: 1-(3-Fluoro-4-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the piperazine ring.
Scientific Research Applications
1-(3-Fluoro-4-nitrophenyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)piperazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further studies are required to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Observations :
- Electron-withdrawing groups (NO₂, CF₃): Enhance receptor binding selectivity (e.g., 5-HT1B) and cytotoxicity but may reduce solubility .
- Fluorine substituents : Improve antibacterial activity due to increased electronegativity and membrane penetration .
- Bulkier groups (e.g., nitro) : Slightly reduce antibacterial efficacy but enhance anticancer cytotoxicity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Nitro groups reduce aqueous solubility but enhance lipid membrane penetration. Fluorine improves bioavailability .
- Stability: Electron-withdrawing substituents (e.g., NO₂) increase oxidative stability but may reduce metabolic half-life in vivo .
- Receptor binding : 3-Fluoro-4-nitrophenyl substitution likely enhances 5-HT receptor affinity compared to CF₃ or Cl analogs due to stronger electron withdrawal .
Environmental and Metabolic Fate
- Piperazine derivatives with nitro groups are prone to abiotic degradation via MnO₂ oxidation, forming dealkylated or hydroxylated products .
- Fluorine substituents resist enzymatic degradation, increasing persistence in biological systems .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Fluoro-4-nitrophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of fluorinated piperazine derivatives typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a protocol adapted from triazole-linked piperazines ( ) can be modified:
Alkyne Formation: React 3-fluoro-4-nitrophenylpiperazine with propargyl bromide in DMF/NaOH to introduce the alkyne moiety.
Click Chemistry: Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system for cycloaddition with azide derivatives. Monitor via TLC (hexane:ethyl acetate, 1:2) .
Purification: Chromatography on silica gel (ethyl acetate:hexane, 1:8) yields pure product. Optimize reaction time (2–4 hours) and stoichiometry (1.2 equiv. azide) to achieve >90% yield.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(3-Fluoro-4-nitrophenyl)piperazine?
Methodological Answer:
- ¹H/¹³C NMR: Resolve aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene signals (δ 2.5–3.8 ppm). Fluorine coupling in the ¹³C spectrum confirms substitution .
- LCMS: Confirm molecular ion peaks (e.g., m/z ≈ 280 for [M+H]⁺) and fragmentation patterns.
- TLC: Use hexane:ethyl acetate (1:2) to monitor reaction progress.
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .
Advanced Research Questions
Q. How do structural modifications at the phenyl and piperazine rings influence biological activity?
Methodological Answer: Substituent effects can be systematically evaluated using structure-activity relationship (SAR) studies:
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance receptor binding by increasing electrophilicity. For example, fluorination at the 3-position (vs. 2- or 4-) improves metabolic stability .
- Piperazine Linker Modifications: Replacing the carboxamide linker with an amine reduces dopamine D3 receptor affinity by >100-fold, as shown in analogous compounds .
Q. Table 1: Substituent Effects on Receptor Binding Affinity
| Substituent Position | Biological Target | Kᵢ (nM) | Selectivity (vs. D2R) | Source |
|---|---|---|---|---|
| 3-Fluoro, 4-Nitro | D3 Receptor | ~2.6 | >1000-fold | |
| 2-Fluoro, 4-Methoxy | Serotonin Transporter | 120 | 10-fold |
Q. How can molecular docking studies predict interactions with biological targets?
Methodological Answer:
- Target Preparation: Retrieve crystal structures (e.g., dopamine D3 receptor, PDB: 3PBL) and prepare via protonation and energy minimization.
- Ligand Docking: Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonds with Asp110 (D3R) and π-π stacking with fluorophenyl groups .
- Validation: Compare docking scores (e.g., ∆G ≈ -9.5 kcal/mol) with experimental IC₅₀ values. Contradictions may arise from solvent accessibility of the nitro group, requiring MD simulations for refinement .
Q. How should researchers address contradictory data on receptor binding affinities?
Methodological Answer:
- Systematic SAR: Synthesize analogs with incremental modifications (e.g., -NO₂ → -NH₂) to isolate electronic vs. steric effects .
- Binding Assay Harmonization: Use consistent protocols (e.g., radioligand displacement with [³H]spiperone for D3R) across studies.
- Cross-Validation: Combine in vitro (HEK293 cells) and in silico (docking) data to resolve discrepancies. For example, a nitro group may enhance membrane permeability but reduce aqueous solubility, skewing apparent affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
